(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Overview
Description
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is a versatile organoboron compound widely used in organic synthesis. Its unique structure, featuring a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group, makes it valuable for various chemical transformations. This compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of Vinyl Boronic Acid: The protected intermediate undergoes a hydroboration reaction with a boron source, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or rhodium.
Oxidation: The resulting boronate ester is oxidized to the corresponding boronic acid using an oxidizing agent like hydrogen peroxide or sodium perborate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under mild conditions using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, acetic acid.
Major Products:
Oxidation: Boronic esters, alcohols.
Reduction: Boranes.
Substitution: Deprotected alcohols.
Scientific Research Applications
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors.
Industry: Applied in the production of materials for electronic devices and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- (E)-3-(Hydroxyprop-1-en-1-yl)boronic acid
- (E)-3-(Methoxyprop-1-en-1-yl)boronic acid
- (E)-3-(Ethoxyprop-1-en-1-yl)boronic acid
Comparison: (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in reactions. This protection allows for selective deprotection and subsequent functionalization, making it more versatile compared to its analogs .
Properties
IUPAC Name |
[(E)-3-[tert-butyl(dimethyl)silyl]oxyprop-1-enyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-7,11-12H,8H2,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOUNRQWZVVAKC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCO[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CO[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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